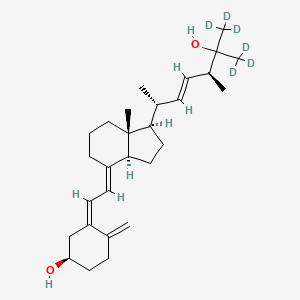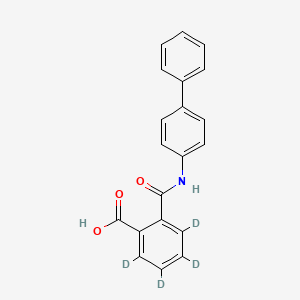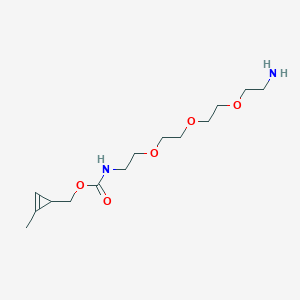
Antitumor agent-42
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Antitumor agent-42 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Industrial production methods may include large-scale synthesis using automated reactors and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Antitumor agent-42 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Addition: This reaction involves the addition of atoms or groups of atoms to a molecule. Common reagents include hydrogen and halogens.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Antitumor agent-42 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying bifunctional agents and their chemical properties.
Biology: Investigated for its effects on cellular processes such as cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer due to its antitumor activities.
Industry: Utilized in the development of new anticancer drugs and formulations.
Wirkmechanismus
The mechanism of action of Antitumor agent-42 involves multiple pathways:
Tubulin Polymerization Inhibition: The compound binds to tubulin, preventing its polymerization and disrupting the microtubule network, which is essential for cell division.
Nitric Oxide Release: The compound releases nitric oxide, which induces oxidative stress and apoptosis in cancer cells.
Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
Apoptosis Induction: The compound activates various apoptotic pathways, leading to programmed cell death.
Vergleich Mit ähnlichen Verbindungen
Antitumor agent-42 can be compared with other similar compounds, such as:
Cisplatin: A platinum-based antitumor agent that forms DNA crosslinks, inhibiting DNA replication and transcription.
Paclitaxel: A microtubule-stabilizing agent that promotes tubulin polymerization and prevents microtubule disassembly.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting topoisomerase II and generating free radicals.
This compound is unique due to its bifunctional nature, combining tubulin polymerization inhibition with nitric oxide-releasing activities, which enhances its antitumor efficacy .
Eigenschaften
Molekularformel |
C24H19BrN2O8S |
|---|---|
Molekulargewicht |
575.4 g/mol |
IUPAC-Name |
[3-[2-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethoxy]-4-methoxyphenyl]-(4-bromophenyl)methanone |
InChI |
InChI=1S/C24H19BrN2O8S/c1-32-20-12-9-17(22(28)16-7-10-18(25)11-8-16)15-21(20)33-13-14-34-23-24(27(29)35-26-23)36(30,31)19-5-3-2-4-6-19/h2-12,15H,13-14H2,1H3 |
InChI-Schlüssel |
AFEOCRIRTLVNKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)Br)OCCOC3=NO[N+](=C3S(=O)(=O)C4=CC=CC=C4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


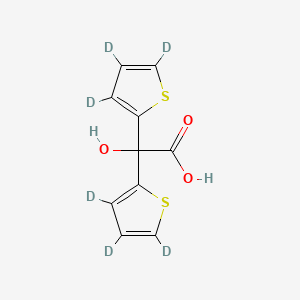
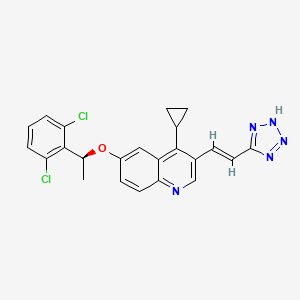
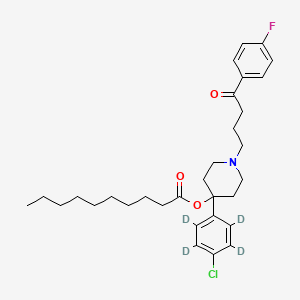
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
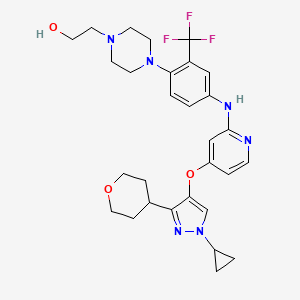

![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)



